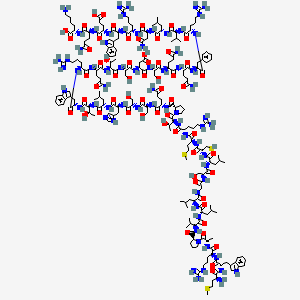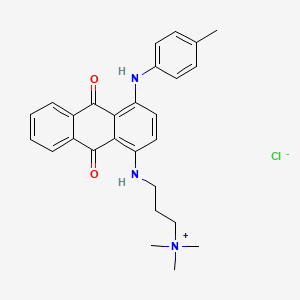
3-((9,10-Dihydro-9,10-dioxo-4-((p-tolyl)amino)-1-anthryl)aminopropyl)trimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((9,10-Dihydro-9,10-dioxo-4-((p-tolyl)amino)-1-anthryl)aminopropyl)trimethylammonium chloride is a complex organic compound with a unique structure It is characterized by the presence of an anthracene core, a p-tolyl group, and a trimethylammonium chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((9,10-Dihydro-9,10-dioxo-4-((p-tolyl)amino)-1-anthryl)aminopropyl)trimethylammonium chloride typically involves multiple steps. The process begins with the preparation of the anthracene core, followed by the introduction of the p-tolyl group and the trimethylammonium chloride moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the final product, often using techniques such as crystallization, distillation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-((9,10-Dihydro-9,10-dioxo-4-((p-tolyl)amino)-1-anthryl)aminopropyl)trimethylammonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-((9,10-Dihydro-9,10-dioxo-4-((p-tolyl)amino)-1-anthryl)aminopropyl)trimethylammonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which 3-((9,10-Dihydro-9,10-dioxo-4-((p-tolyl)amino)-1-anthryl)aminopropyl)trimethylammonium chloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydro-9,10-dioxoanthracene: Shares the anthracene core but lacks the p-tolyl and trimethylammonium chloride groups.
4-((p-Tolyl)amino)-1-anthryl: Contains the p-tolyl group but lacks the trimethylammonium chloride moiety.
Trimethylammonium chloride derivatives: Compounds with similar quaternary ammonium structures but different aromatic cores.
Uniqueness
3-((9,10-Dihydro-9,10-dioxo-4-((p-tolyl)amino)-1-anthryl)aminopropyl)trimethylammonium chloride is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
84989-51-5 |
|---|---|
Formule moléculaire |
C27H30ClN3O2 |
Poids moléculaire |
464.0 g/mol |
Nom IUPAC |
trimethyl-[3-[[4-(4-methylanilino)-9,10-dioxoanthracen-1-yl]amino]propyl]azanium;chloride |
InChI |
InChI=1S/C27H29N3O2.ClH/c1-18-10-12-19(13-11-18)29-23-15-14-22(28-16-7-17-30(2,3)4)24-25(23)27(32)21-9-6-5-8-20(21)26(24)31;/h5-6,8-15H,7,16-17H2,1-4H3,(H-,28,29,31,32);1H |
Clé InChI |
VOWRXKAOVXMRLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NCCC[N+](C)(C)C)C(=O)C4=CC=CC=C4C3=O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


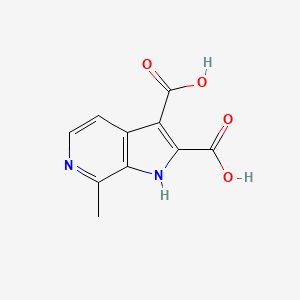



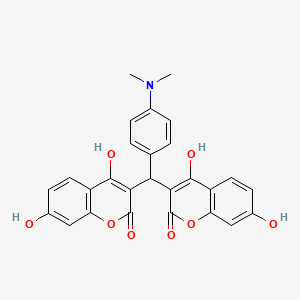


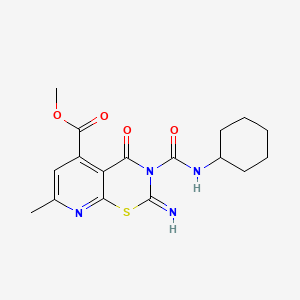
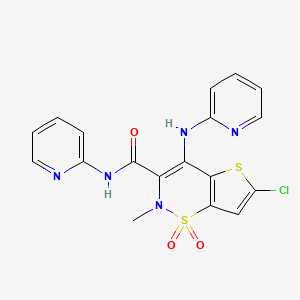
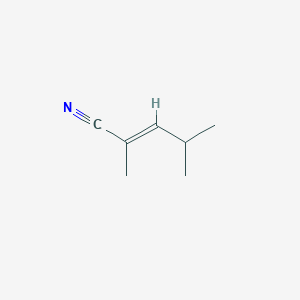
![[(3S,3aR,6S,6aS)-3-[4-[2-(1H-benzimidazol-2-yl)ethyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709148.png)


